Higher Pharmacophoric Relevance than Epimeric or Des‑Boc Analogs
The Boc‑protected ester analog of the target compound (Compound 8, the (3aS,5R,6aS)‑diastereomer) displays pharmacophoric parameters comparable to those required for NMDA receptor antagonism, whereas its epimer (9) and the Boc‑deprotected carboxylic acid (10) lack these structural features entirely [1]. The target compound similarly bears the Boc‑protected nitrogen that fixes the pharmacophorically active geometry, distinguishing it from non‑Boc or epimeric alternatives.
| Evidence Dimension | Pharmacophoric geometry match to NMDA antagonist pharmacophore |
|---|---|
| Target Compound Data | Boc‑protected hexahydro‑cyclopenta[d]isoxazole‑3‑carboxylic acid scaffold. (X‑ray structure of the closest ester analog 8 confirms pharmacophorically relevant chain conformation) |
| Comparator Or Baseline | Epimer 9 (3aS,5S,6aS) and des‑Boc acid 10 |
| Quantified Difference | Compound 8 (Boc‑protected 5R‑ester) presents pharmacophoric parameters comparable with NMDA receptor antagonism; 9 and 10 do not present the structural features that match these pharmacophoric characteristics. |
| Conditions | X‑ray diffraction at 293 K (8 and 10) and 100 K (9); pharmacophoric comparison with known NMDA antagonists |
Why This Matters
Procurement of the Boc‑protected scaffold ensures the geometric pre‑organisation necessary for on‑target NMDA receptor activity; epimeric or deprotected analogs are demonstrably unable to achieve this conformation, making them unsuitable as direct substitutes.
- [1] Conti, P., De Amici, M., Roda, G., Tamborini, L., Nielsen, B., Madsen, U., Bräuner‑Osborne, H. & De Micheli, C. (2005) Key intermediates in the synthesis of enantiopure antagonists at NMDA receptors: a structural study. Tetrahedron: Asymmetry 16(18):3030‑3035. View Source
